5-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
Description
5-CHLORO-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of furan, benzothiophene, and pyrimidine moieties
Properties
Molecular Formula |
C22H23ClN4O3S2 |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H23ClN4O3S2/c1-12(2)31-22-25-11-15(23)18(26-22)20(29)27-21-17(14-7-3-4-8-16(14)32-21)19(28)24-10-13-6-5-9-30-13/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3,(H,24,28)(H,27,29) |
InChI Key |
GJNDPWXZXOJSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CO4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include furan derivatives, benzothiophene derivatives, and pyrimidine derivatives. Common synthetic routes could involve:
Step 1: Formation of the benzothiophene core through cyclization reactions.
Step 2: Introduction of the furan moiety via coupling reactions.
Step 3: Functionalization of the pyrimidine ring through nucleophilic substitution or other suitable reactions.
Step 4: Final assembly of the compound through amide bond formation and chlorination.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which might confer unique chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
